4,6,7-Trimethylpteridin-2-amine
Description
4,6,7-Trimethylpteridin-2-amine is a pteridine derivative characterized by a bicyclic heteroaromatic core (pteridine) substituted with three methyl groups at positions 4, 6, and 7, and an amine group at position 2. Pteridine derivatives are structurally related to folate cofactors and exhibit diverse biological activities, often modulated by substituent patterns . For instance, 6-phenyl-pteridine-2,4,7-triamine (CAS 396-01-0), a related pteridine with amino and phenyl substituents, demonstrates the importance of substitution patterns in determining physicochemical and bioactive profiles .
Properties
CAS No. |
19153-01-6 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
4,6,7-trimethylpteridin-2-amine |
InChI |
InChI=1S/C9H11N5/c1-4-5(2)12-8-7(11-4)6(3)13-9(10)14-8/h1-3H3,(H2,10,12,13,14) |
InChI Key |
PIKGILGQDLQKPD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 4,6,7-Trimethylpteridin-2-amine and related heterocyclic amines:
Substituent Effects on Properties
- Pteridine vs.
- Methyl vs. Amino/Phenyl Groups: Methyl substituents in this compound likely increase steric bulk and lipophilicity compared to amino or phenyl groups in analogs like 6-phenyl-pteridine-2,4,7-triamine. This could reduce water solubility but improve membrane permeability .
- Halogen vs. Methyl Substituents : Chlorine in 5,6-dichloropyridin-2-amine introduces electronegativity and polarity, contrasting with the electron-donating methyl groups in this compound .
Research Findings and Data
Comparative Bioactivity
| Compound Type | Bioactivity Highlight | Reference |
|---|---|---|
| Triazine derivatives | Antileukemic (IC₅₀: 0.5–5.0 μM) | |
| Halogenated pyridin-2-amines | Reactivity in cross-coupling reactions |
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